4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester

描述

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name is tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene})amine . This name follows hierarchical IUPAC rules:

- Parent structure : Benzene ring substituted at the 4-position.

- Substituents :

- A boronic acid pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 1-position.

- A tert-butyliminomethyl group (-N=C-(C(CH₃)₃)) at the 4-position.

Alternative names include 2-methyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylene]-2-propanamine , reflecting the imine linkage and boronic ester.

Molecular Architecture and Bonding Characteristics

Crystallographic Data and Spatial Configuration

Crystal Packing and Hydrogen Bonding

While direct crystallographic data for this compound is limited, analogous boronic acid pinacol esters exhibit:

Spatial Arrangement

- The tert-butyliminomethyl group is nearly perpendicular to the benzene ring to minimize steric strain .

- The dioxaborolane ring lies coplanar with the benzene ring, facilitating π-conjugation .

Figure 1: Hypothetical Crystal Structure (Based on Analogues)

Benzene Ring

|

B–O–C(CH₃)₂–O–B (Dioxaborolane)

|

N=C–(C(CH₃)₃)

属性

IUPAC Name |

N-tert-butyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO2/c1-15(2,3)19-12-13-8-10-14(11-9-13)18-20-16(4,5)17(6,7)21-18/h8-12H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUHECHOAUPUBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675348 | |

| Record name | (E)-N-tert-Butyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-47-6 | |

| Record name | 2-Methyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylene]-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-N-tert-Butyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(t-Butyl)iminomethyl phenyl boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

The primary target of 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction. This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds.

Mode of Action

The this compound interacts with its target through a process known as transmetalation. In this process, the boronic acid ester is transferred from boron to palladium. This is a key step in the Suzuki–Miyaura cross-coupling reaction, allowing for the formation of new carbon-carbon bonds.

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is a critical pathway in organic synthesis. This reaction allows for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules. The downstream effects include the synthesis of a wide range of organic compounds.

Pharmacokinetics

It is known that boronic acid esters, in general, are relatively stable and readily prepared. They are also known for their low toxicity and unique reactivity, which makes them suitable for use in various organic synthesis reactions.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds. This enables the synthesis of complex organic molecules, contributing to advancements in areas such as drug discovery, materials science, and chemical biology.

Action Environment

The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which this compound plays a crucial role, is known for its mild and functional group tolerant reaction conditions. This means that the reaction can proceed in a variety of environments and is tolerant to a wide range of functional groups. Furthermore, boronic acid esters are generally environmentally benign, contributing to the green chemistry credentials of the Suzuki–Miyaura reaction.

生物活性

4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester is a compound of interest in medicinal chemistry, particularly due to its boronic acid moiety, which has been associated with various biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

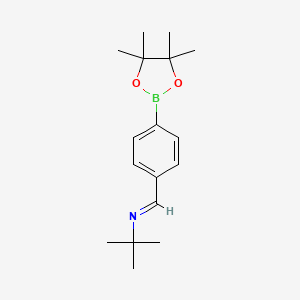

The compound can be represented as follows:

- Chemical Formula : CHBO

- Molecular Weight : Approximately 258.15 g/mol

The structure consists of a benzeneboronic acid core modified with a tert-butyliminomethyl group and a pinacol ester, which influences its solubility and reactivity.

Biological Activity Overview

Boronic acids and their derivatives have shown a range of biological activities, including:

- Anticancer Activity : Boronic acids have been studied for their ability to inhibit proteasomes, leading to apoptosis in cancer cells. For instance, bortezomib, a boronic acid derivative, is widely used in treating multiple myeloma due to its mechanism of action on the proteasome pathway .

- Antibacterial and Antiviral Effects : Boronic acid derivatives have demonstrated antibacterial properties against various pathogens and potential antiviral effects by disrupting viral replication processes .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The boron atom in the compound can form reversible covalent bonds with diols in biomolecules, potentially inhibiting enzymes that require these interactions for their activity.

- Cellular Uptake : The hydrophobic nature imparted by the tert-butyl group may enhance cellular uptake, allowing for higher concentrations within target cells.

Research Findings

Recent studies have highlighted the biological implications of boronic acids:

- Anticancer Studies :

- Antibacterial Properties :

- In Vivo Studies :

Case Studies

| Study | Purpose | Results | |

|---|---|---|---|

| Bortezomib Combination Therapy | Evaluate efficacy in lymphomas | Enhanced apoptosis in resistant cell lines | Supports use in resistant cancers |

| Antibacterial Efficacy | Test against Staphylococcus aureus | Significant inhibition observed | Potential for new antibiotic development |

| In Vivo Tumor Growth Study | Assess tumor reduction | 50% reduction in tumor size with treatment | Promising for anticancer applications |

科学研究应用

Medicinal Chemistry

Drug Development

Boronic acids are known for their role in drug discovery due to their ability to form reversible covalent bonds with diols. This property is exploited in the design of inhibitors for enzymes such as proteases and glycosidases. 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester has been utilized in the synthesis of compounds that target specific biological pathways, demonstrating potential therapeutic applications.

Case Study: Inhibitors of Cancer Cell Proliferation

Research has shown that derivatives of boronic acids can inhibit cancer cell proliferation by targeting specific proteins involved in cell cycle regulation. For instance, a study investigated the use of boronic acid derivatives, including this compound, in developing selective inhibitors against certain kinases involved in tumor growth . The results indicated significant activity against cancer cell lines, highlighting its potential as an anticancer agent.

Organic Synthesis

Suzuki Coupling Reactions

One of the primary applications of this compound is in Suzuki coupling reactions, which are widely used to form carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Synthesis Protocol

In a typical Suzuki coupling reaction involving this boronic ester, an aryl halide reacts with the boronic ester in the presence of a palladium catalyst and a base. The reaction conditions can be optimized to enhance yield and selectivity. For example, varying the temperature and solvent can significantly affect the efficiency of the coupling process .

Catalysis

Ligand Development

The compound serves as a ligand in various catalytic processes. Its ability to coordinate with transition metals enhances catalytic activity and selectivity in reactions such as cross-coupling and hydrogenation.

Case Study: Catalytic Activity Enhancement

A study demonstrated that using this compound as a ligand in palladium-catalyzed reactions improved yields compared to traditional ligands. The steric bulk provided by the tert-butyl group allows for better substrate accessibility, leading to higher reaction rates .

Material Science

Polymer Chemistry

Boronic acids are increasingly used in materials science for developing smart materials and polymers that respond to environmental stimuli. The incorporation of this compound into polymer matrices can impart unique properties such as increased mechanical strength or responsiveness to pH changes.

Example: Responsive Polymers

Research has explored creating pH-responsive hydrogels using boronic esters as cross-linking agents. These materials exhibit swelling or shrinking behavior based on environmental pH changes, making them suitable for drug delivery systems .

Summary Table of Applications

| Application Area | Description | Case Studies/Examples |

|---|---|---|

| Medicinal Chemistry | Development of enzyme inhibitors targeting cancer pathways | Inhibitors against specific kinases |

| Organic Synthesis | Key intermediate in Suzuki coupling reactions | High-yield carbon-carbon bond formation |

| Catalysis | Ligand for enhancing catalytic processes | Improved yields in palladium-catalyzed reactions |

| Material Science | Development of responsive polymers | pH-responsive hydrogels for drug delivery |

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare 4-(tert-butyliminomethyl)benzeneboronic acid pinacol ester with structurally related boronic esters, focusing on substituent effects, reactivity, and applications.

Table 1: Comparative Analysis of Benzeneboronic Acid Pinacol Esters

Key Comparative Insights:

Steric and Electronic Effects: The tert-butyliminomethyl group imposes greater steric hindrance compared to smaller substituents like methoxyphenyliminomethyl or phenyliminomethyl. This bulk enhances selectivity in cross-coupling reactions by restricting access to the boron center, though it may slow reaction kinetics . Electronically, the tert-butyl group donates electrons inductively, stabilizing the boron center and altering its reactivity in Suzuki-Miyaura couplings. In contrast, the bromomethyl substituent () withdraws electrons, accelerating hydrolysis in ROS-sensitive prodrugs .

Solubility and Stability: The pinacol ester universally improves solubility in organic solvents. However, the tert-butyliminomethyl derivative exhibits moderate solubility due to its hydrophobic substituent, whereas the aminomethyl analog () has higher aqueous solubility when protonated .

Applications: Prodrug Design: The tert-butyliminomethyl variant is less reactive toward hydrolysis than bromomethyl analogs (), making it suitable for sustained drug release in ROS-rich environments (e.g., tumor tissues) . Fluorescent Probes: Unlike bromomethyl derivatives used in H₂O₂-sensitive probes (), the tert-butyl group’s steric bulk may reduce sensitivity but improve probe stability . Polymer Chemistry: Compared to 4-pinacolatoborylstyrene (), the tert-butyliminomethyl group’s steric hindrance could impede polymerization rates but enhance thermal stability in resulting polymers .

Reactivity in Cross-Coupling: The tert-butyliminomethyl substituent’s steric demand aligns with findings in , where bulky groups improve selectivity in palladium-catalyzed couplings but require optimized conditions (e.g., higher temperatures or stronger bases) .

Research Findings and Contradictions

- Enhanced Selectivity vs. Reduced Reactivity: While bulky substituents like tert-butyliminomethyl improve reaction selectivity (), they may necessitate harsher reaction conditions, as seen in Suzuki couplings () .

- Prodrug Stability: The tert-butyliminomethyl group’s stability under physiological conditions contrasts with bromomethyl analogs, which hydrolyze rapidly in the presence of H₂O₂ (). This makes the former more suitable for long-acting therapeutics .

准备方法

Organometallic Synthetic Pathway with Acetal Protection

This classical method starts from 2-bromobenzaldehyde derivatives:

Step 1: Aldehyde Protection

The aldehyde group is protected by forming cyclic or acyclic acetals (e.g., ethylene glycol acetals) to prevent side reactions during lithiation.Step 2: Bromide-Lithium Exchange

Treatment with n-butyllithium at low temperatures performs bromide-lithium exchange, generating an aryllithium intermediate.Step 3: Boronation

The intermediate is reacted with trimethyl borate to introduce the boronic acid moiety.Step 4: Acidic Hydrolysis

Acidic conditions remove the acetal protecting group, yielding the ortho-formyl phenylboronic acid derivative.Step 5: Condensation with tert-Butylamine

The aldehyde group condenses with tert-butylamine to form the imine (tert-butyliminomethyl group).Step 6: Esterification with Pinacol

The boronic acid is converted to the pinacol ester by reaction with pinacol under mild conditions.

- Good yields and well-established protocols.

- Suitable for a variety of substituents on the aromatic ring.

- Acidic hydrolysis can cause protodeboronation, especially with electron-rich or electron-deficient substituents.

- Multi-step process with protection/deprotection steps increases complexity.

Direct C-H Borylation via Transient Imine Directing Group

A more recent approach avoids aldehyde protection:

Step 1: Formation of Transient Imine

The aldehyde reacts in situ with tert-butylamine to form a transient imine, which acts as a directing group.Step 2: Iridium or Palladium Catalyzed C-H Borylation

The ortho-C-H bond adjacent to the imine is selectively borylated using bis(pinacolato)diboron (B2pin2) under catalytic conditions.Step 3: Hydrolysis of Imine

Mild acidic or neutral conditions hydrolyze the imine back to the aldehyde, now bearing the boronic ester at the ortho position.Step 4: Final Imine Formation

The aldehyde is again condensed with tert-butylamine to form the desired imine group.

- Avoids harsh acidic deprotection steps.

- High regioselectivity and tolerance to substituents.

- Potentially higher overall yields.

- Requires large amounts of boron reagents, limiting scalability.

- Some sensitivity to fluorine substituents causing decomposition.

Alternative Acyclic Acetal Protection

To overcome the stability of cyclic acetals against hydrolysis, acyclic acetals have been employed:

- Acyclic acetals are more reactive to hydrolysis, allowing milder deprotection conditions.

- This reduces protodeboronation and degradation of boronic acid intermediates.

This method combines the benefits of protection with easier deprotection, improving yields and purity.

Representative Reaction Conditions and Yields

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aldehyde protection | Ethylene glycol, acid catalyst | High | Cyclic acetal formation |

| Bromide-lithium exchange | n-Butyllithium, low temperature (-78°C) | High | Sensitive step, requires inert atmosphere |

| Boronation | Trimethyl borate, followed by acidic hydrolysis | Moderate | Risk of protodeboronation |

| Imine formation | tert-Butylamine, mild heating | High | Reversible condensation |

| Pinacol ester formation | Pinacol, mild heating or direct borylation with B2pin2 | Moderate | Purification by chromatography |

| Direct C-H borylation | B2pin2, Pd or Ir catalyst, transient imine directing group | Moderate to High | Good regioselectivity, limited scale |

Research Findings and Comparative Analysis

- The organometallic route with acetal protection is reliable for gram-scale synthesis but involves multiple steps and careful handling of sensitive intermediates.

- Direct C-H borylation methods have simplified the synthesis by eliminating protection steps and improving regioselectivity, though scalability remains a challenge due to reagent cost and quantity.

- Use of acyclic acetals has improved the deprotection step, minimizing boronic acid degradation.

- The choice of method depends on the desired scale, substrate substituents, and available equipment.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Disadvantages | Typical Yield Range |

|---|---|---|---|---|

| Organometallic with cyclic acetal | Protection/deprotection steps; n-BuLi lithiation | Established, good yields | Multi-step, acidic conditions risk protodeboronation | 50-80% |

| Direct C-H borylation | Transient imine directing group; catalytic borylation | No protection needed, regioselective | Large boron reagent use, scale limited | 60-85% |

| Acyclic acetal protection | More reactive acetal for mild deprotection | Easier deprotection, less degradation | Stability issues with acetal | 60-75% |

常见问题

Basic: What are the common synthetic routes for preparing 4-(tert-butyliminomethyl)benzeneboronic acid pinacol ester?

The synthesis typically involves two key steps: (1) formation of the iminomethyl group via condensation of a benzaldehyde derivative with tert-butylamine, and (2) boronic acid pinacol ester formation. For analogous compounds (e.g., 4-acetylphenylboronic acid pinacol ester), the boronate ester is synthesized by reacting phenylboronic acid with pinacol in toluene under reflux, using a dehydrating agent like molecular sieves to drive esterification . For the target compound, the tert-butyliminomethyl group may be introduced via Schiff base formation, followed by boronylation. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to prevent hydrolysis of the imine group.

Advanced: How does the tert-butyliminomethyl substituent influence reactivity in Suzuki-Miyaura cross-coupling reactions?

The tert-butyliminomethyl group acts as an electron-withdrawing substituent, which can modulate the electronic environment of the boronic ester. This may enhance oxidative addition with palladium catalysts but also increase steric hindrance, potentially slowing transmetallation. Comparative studies of para-substituted phenylboronic esters (e.g., 4-acetyl vs. 4-nitro derivatives) suggest that electron-deficient aryl boronic esters exhibit faster coupling rates with electron-rich aryl halides . Researchers should optimize catalyst systems (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) and bases (K₂CO₃ vs. CsF) to balance reactivity and steric effects .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Standard methods include:

- ¹H/¹³C NMR : To verify the tert-butyliminomethyl group (δ ~1.3 ppm for tert-butyl protons, δ ~8.5 ppm for imine protons) and aromatic signals.

- ¹¹B NMR : A singlet near δ 30 ppm confirms boronate ester formation .

- IR Spectroscopy : Stretching frequencies for B-O (~1350 cm⁻¹) and C=N (~1640 cm⁻¹) bonds.

- Mass Spectrometry (HRMS) : To confirm molecular weight and isotopic patterns .

Advanced techniques like X-ray crystallography may resolve steric effects of the tert-butyl group .

Advanced: How does moisture affect the stability of this boronic ester, and what storage conditions are optimal?

Pinacol boronic esters are generally moisture-sensitive due to hydrolysis of the B-O bond. For similar compounds (e.g., 4-(hydroxymethyl)phenylboronic acid pinacol ester), storage at 0–6°C under inert atmosphere (argon) in sealed containers is recommended . The tert-butyliminomethyl group may introduce additional hydrolytic instability; thus, desiccants like silica gel should be used. Long-term stability tests under accelerated aging (40°C/75% RH) can predict degradation pathways, such as imine hydrolysis to aldehyde .

Basic: What are the primary applications of this compound in medicinal chemistry?

It serves as a versatile intermediate in drug discovery:

- Suzuki-Miyaura Coupling : To synthesize biaryl scaffolds for kinase inhibitors or GPCR-targeted compounds .

- Proteolysis-Targeting Chimeras (PROTACs) : The boronic ester can act as a warhead for targeting ubiquitin ligases .

- Covalent Inhibitors : The imine group may form reversible covalent bonds with lysine residues in enzymes .

Advanced: How can researchers address contradictory data on reaction yields in different solvent systems?

Contradictions often arise from solvent polarity effects on boronate ester stability. For example, THF/water mixtures may hydrolyze the ester, reducing yields, while anhydrous DMF enhances stability but risks side reactions with the imine group. Systematic studies varying solvent dielectric constants (ε) and coordinating properties are advised. For instance, toluene/ethanol (3:1) provided >90% yield for analogous pinacol esters, whereas DMSO led to <50% due to competing coordination with palladium .

Basic: What safety precautions are necessary when handling this compound?

While specific toxicity data for this compound is limited, general boronic ester precautions apply:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Neutralize with sand or vermiculite; avoid water to prevent hydrolysis .

Advanced: What strategies mitigate decomposition during purification by column chromatography?

Decomposition often occurs due to silica gel’s acidity or residual moisture. Strategies include:

- Neutral Alumina : Use pH-neutral stationary phases.

- Low-Polarity Eluents : Hexane/ethyl acetate (4:1) minimizes boronate ester hydrolysis.

- Pre-Column Stabilization : Pre-treat silica with triethylamine (1% v/v) to neutralize acidic sites .

Basic: How is the purity of this compound quantified, and what impurities are common?

Purity is assessed via:

- HPLC/GC : >97% purity is typical for research-grade material .

- Common Impurities : Hydrolyzed boronic acid (retention time shifts in HPLC), tert-butylamine (from imine hydrolysis), and pinacol byproducts .

Advanced: Can computational methods predict the compound’s reactivity in novel reactions?

Yes. Density Functional Theory (DFT) calculations can model:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。